6-Methyl-6-azaspiro[3.4]octan-2-amine

Catalog No.
S15658606
CAS No.
M.F
C8H16N2
M. Wt
140.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-6-azaspiro[3.4]octan-2-amine

Product Name

6-Methyl-6-azaspiro[3.4]octan-2-amine

IUPAC Name

6-methyl-6-azaspiro[3.4]octan-2-amine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-10-3-2-8(6-10)4-7(9)5-8/h7H,2-6,9H2,1H3

InChI Key

NFACSFMOORNCER-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(C2)N

6-Methyl-6-azaspiro[3.4]octan-2-amine is a bicyclic amine compound characterized by its unique spirocyclic structure. It features a nitrogen atom incorporated into a spiro system, which contributes to its chemical properties and potential biological activities. The molecular formula of this compound is C8_8H16_{16}N2_2, with a molar mass of approximately 140.23 g/mol . This compound is of interest in medicinal chemistry due to its structural novelty and potential applications in pharmaceuticals.

, including:

  • N-Alkylation: The amine can undergo alkylation to form quaternary ammonium salts.
  • Acylation: Reaction with acyl chlorides can yield amides.
  • Cyclization: The spiro structure allows for potential cyclization reactions under certain conditions.

These reactions are essential for modifying the compound's properties to enhance its biological activity or solubility.

Research has indicated that 6-Methyl-6-azaspiro[3.4]octan-2-amine exhibits various biological activities, particularly as a potential therapeutic agent. Some notable aspects include:

  • Anticancer Properties: Preliminary studies suggest that it may inhibit certain cancer cell lines, possibly through mechanisms involving cell cycle disruption or apoptosis induction.
  • Neurological Effects: Given its structural similarity to other psychoactive compounds, it may interact with neurotransmitter systems, although specific studies are needed to confirm these effects .

Several synthetic routes have been explored for the preparation of 6-Methyl-6-azaspiro[3.4]octan-2-amine. Common methods include:

  • Cyclization Reactions: Starting from suitable precursors, cyclization reactions can lead to the formation of the spiro structure.
  • Reduction Reactions: Reduction of corresponding ketones or imines can yield the desired amine.
  • Multi-step Synthesis: Involves several steps including protection and deprotection strategies to achieve the final product .

Interaction studies are crucial for understanding how 6-Methyl-6-azaspiro[3.4]octan-2-amine interacts with biological targets:

  • Receptor Binding Studies: Investigating binding affinities to neurotransmitter receptors could elucidate its potential psychoactive effects.
  • Enzyme Inhibition Studies: Exploring its role as an inhibitor for specific enzymes could reveal therapeutic potentials, particularly in cancer treatment.

Several compounds share structural similarities with 6-Methyl-6-azaspiro[3.4]octan-2-amine, which can provide insights into its uniqueness:

Compound NameStructureUnique Features
6-Azaspiro[3.4]octan-2-oneStructureContains a carbonyl group, influencing reactivity and biological activity
1-Azabicyclo[2.2.2]octaneStructureMore rigid structure; used in medicinal chemistry
1-Pyrrolidinecarboxylic acidStructureDifferent functional group; relevant in peptide synthesis

The uniqueness of 6-Methyl-6-azaspiro[3.4]octan-2-amine lies in its spirocyclic structure combined with the nitrogen atom, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

140.131348519 g/mol

Monoisotopic Mass

140.131348519 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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